4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-2-18-13-9-10(7-8-12(13)17)15-16-11-5-3-4-6-14(11)19-15/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAMHNLEBYROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417936 | |
| Record name | NSC33164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6265-95-8 | |
| Record name | 4-(2-Benzothiazolyl)-2-ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC33164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC33164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 1,3 Benzothiazol 2 Yl 2 Ethoxyphenol
Established Synthetic Pathways for the Benzothiazole (B30560) Core and Related Phenol (B47542) Derivatives
The construction of the benzothiazole scaffold and the incorporation of specific substituents are typically achieved through well-documented and reliable chemical reactions.
The most prevalent and direct method for synthesizing the 2-substituted benzothiazole core involves the condensation reaction of 2-aminothiophenol (B119425) with a compound containing a carbonyl or equivalent functional group. nih.govmdpi.com This approach is widely utilized for its efficiency and versatility. Several synthetic pathways have been developed for 2-substituted benzothiazoles, primarily involving the reaction of 2-aminothiophenol with aldehydes, ketones, cyanides, esters, acids, or acyl halides. mdpi.com
The synthesis of 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol is typically achieved through the cyclocondensation of 2-aminothiophenol with 3-ethoxy-4-hydroxybenzaldehyde (B1662144). A plausible mechanism for this transformation begins with a nucleophilic attack by the amino group of 2-aminothiophenol on the aldehyde's carbonyl carbon, forming a Schiff base or imine intermediate. ekb.eg This is followed by an intramolecular cyclization via the attack of the thiol group and subsequent oxidation or dehydration to yield the stable aromatic benzothiazole ring system. ekb.eg A similar reaction, melting 3-ethoxy-2-hydroxybenzaldehyde with 2-aminobenzenethiol at 180°C, has been shown to produce the isomeric 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol in high yield. nih.gov Likewise, the related compound 4-(benzothiazol-2-yl)-2-methoxyphenol is formed from the condensation of 2-aminothiophenol with the corresponding benzaldehyde. mdpi.com
The versatility of this reaction is demonstrated by the wide range of aldehydes and other carbonyl-containing compounds that can be employed, leading to a diverse library of 2-substituted benzothiazoles. ekb.egmdpi.com
Table 1: Examples of Cyclocondensation Reactions Using 2-Aminothiophenol
| Carbonyl Precursor | Resulting Benzothiazole Derivative | Catalyst/Conditions | Reference |
|---|---|---|---|
| 3-Ethoxy-4-hydroxybenzaldehyde | This compound | Heat/Acid Catalysis (inferred) | nih.govmdpi.com |
| Aromatic Aldehydes | 2-Arylbenzothiazoles | H2O2/HCl, EtOH, Room Temp | mdpi.com |
| Aromatic Ketones | 2-Substituted Benzothiazoles | CuBr2, EtOH, Reflux | mdpi.com |
| Carboxylic Acids | 2-Substituted Benzothiazoles | Triphenyl phosphite (B83602) (TPP) | nih.gov |
| Nitriles | 2-Substituted Benzothiazoles | Copper-catalyzed | organic-chemistry.org |
The synthesis of this compound is inherently modular, as the substituents on the phenyl ring are introduced via the selection of the appropriate aldehyde precursor. In this case, the required 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) contains the necessary phenol and ethoxy groups in the correct orientation prior to the cyclization reaction.
The synthesis of the precursor itself can be considered a modular step. For instance, the ethoxy group can be introduced onto a dihydroxy precursor. A general method for such an etherification involves the alkylation of a catechol derivative. tdcommons.org An improved process for preparing 2-ethoxyphenol (B1204887) involves reacting pyrocatechol (B87986) with diethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) and toluene. tdcommons.org This principle can be applied to the synthesis of the aldehyde precursor, allowing for the introduction of various alkoxy groups.
More advanced modular strategies for related heterocyclic systems have been developed, often employing palladium-catalyzed cross-coupling reactions to construct the final molecule piece by piece, which could potentially be adapted for complex benzothiazole derivatives. nih.govnih.gov
Advanced Synthetic Strategies and Reaction Optimization
To address the growing need for sustainable and efficient chemical manufacturing, research has focused on developing advanced synthetic protocols that minimize waste and energy consumption.
The principles of green chemistry have been successfully applied to the synthesis of benzothiazoles, aiming to reduce the use of hazardous materials and improve environmental compatibility. bohrium.com Key developments include:
Use of Green Solvents: Traditional syntheses often rely on volatile organic solvents. Greener alternatives such as water, glycerol (B35011), and low transition temperature mixtures (LTTM) have been employed successfully. ekb.egrsc.orgorgchemres.orgnih.gov Glycerol is particularly advantageous due to its low toxicity, high boiling point, and biodegradability. nih.gov An efficient, one-pot synthesis of 2-arylbenzothiazoles has been achieved at ambient temperature using glycerol as a solvent without any catalyst. nih.gov
Catalyst-Free Reactions: Some protocols have eliminated the need for a catalyst altogether, simplifying the process and reducing metal waste. nih.gov
Energy Efficiency: The use of microwave irradiation and ultrasonic irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. orgchemres.orgnih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Conditions for Benzothiazoles
| Parameter | Traditional Method | Green Alternative | Reference |
|---|---|---|---|
| Solvent | Toluene, Dichloromethane | Water, Glycerol, Solvent-free | nih.govnih.gov |
| Catalyst | Strong acids, Heavy metals | Biocatalysts (Laccases), Reusable nanocatalysts, Catalyst-free | nih.govnih.gov |
| Energy Source | Prolonged heating (reflux) | Microwave, Ultrasound, Ambient temperature | orgchemres.orgnih.govnih.gov |
| Byproducts | Often requires chromatographic purification | High yields with simple filtration/work-up | mdpi.comorgchemres.org |
The development of novel catalytic systems is crucial for optimizing the synthesis of benzothiazoles, leading to higher yields, shorter reaction times, and milder reaction conditions. nih.gov A wide array of catalysts has been explored for the condensation of 2-aminothiophenol with carbonyl compounds.
Metal-Based Catalysts: Nanoparticles of metal oxides, such as zinc oxide (ZnO), have been used as efficient, reusable catalysts for solvent-free synthesis at room temperature. mdpi.com Copper and palladium compounds are also widely used, for example, in the condensation with nitriles or in cyclization reactions. organic-chemistry.org
Acid/Base Catalysis: Simple and effective systems like a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) can catalyze the reaction with excellent yields in short timeframes. mdpi.com Heterogeneous basic catalysts such as potassium fluoride (B91410) on alumina (B75360) (KF·Al₂O₃) offer the advantage of easy separation and reusability. nih.gov
Biocatalysts and Organocatalysts: Enzymes like laccases have been employed as green catalysts. nih.gov Mild Lewis acids such as molecular iodine have also been used effectively in solvent-free conditions. mdpi.com
Table 3: Selected Catalytic Systems for 2-Arylbenzothiazole Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | 2-Aminothiophenol, Aldehydes | Solvent-free, Room Temp, 30 min | 79–91% | mdpi.com |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp, 45-60 min | 85–94% | mdpi.com |
| SnP₂O₇ | 2-Aminothiophenol, Aldehydes | Heat, 8-35 min | 87–95% | nih.gov |
| KF·Al₂O₃ | 2-Aminothiophenol, Acid Chlorides | Mild conditions | High | nih.gov |
| None (Glycerol solvent) | 2-Aminothiophenol, Aldehydes | Glycerol, Ambient Temp, 2-5 h | 80-94% | nih.gov |
Spectroscopic and Structural Characterization Techniques for Synthetic Products
The unambiguous identification and structural elucidation of synthesized compounds like this compound rely on a combination of modern spectroscopic and analytical methods. chemistryjournal.inekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. researchgate.netdegres.eu In the ¹H-NMR spectrum, characteristic signals would appear for the protons on the benzothiazole and phenol rings, as well as the ethyl protons of the ethoxy group (a triplet and a quartet). nih.govrsc.org The ¹³C-NMR spectrum provides information on all unique carbon atoms, including the C-2 carbon of the thiazole (B1198619) ring, which appears at a characteristic downfield shift. nih.govacgpubs.org
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. For the target compound, characteristic absorption bands would be expected for the O-H stretch of the phenol, C-O stretches of the ether and phenol, C=N stretching of the thiazole ring, and aromatic C-H and C=C vibrations. nih.govchemistryjournal.in
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govchemistryjournal.in
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov Analysis of the closely related isomer 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol revealed that the benzothiazole unit is essentially planar and forms a small dihedral angle with the benzene (B151609) ring. nih.gov A similar planarity is observed in the crystal structure of 2-(4-hydroxyphenyl)benzothiazole. nih.gov
Table 4: Representative Spectroscopic Data for a 2-Arylbenzothiazole Derivative
| Technique | Observed Feature | Typical Chemical Shift/Frequency (for a related structure) | Reference |
|---|---|---|---|
| ¹H-NMR (in CDCl₃) | Aromatic Protons (Benzothiazole & Phenyl) | δ 7.3 - 8.2 ppm | nih.govrsc.org |
| Phenolic -OH | Variable, broad singlet | nih.gov | |
| Ethoxy -OCH₂- | Quartet (q) ~ δ 4.1 ppm | (Inferred) | |
| Ethoxy -CH₃ | Triplet (t) ~ δ 1.4 ppm | (Inferred) | |
| ¹³C-NMR (in CDCl₃) | Benzothiazole C-2 | δ ~167-168 ppm | nih.gov |
| Aromatic Carbons | δ ~114-154 ppm | nih.gov | |
| Ethoxy Carbons (-OCH₂, -CH₃) | δ ~64 ppm, ~15 ppm | (Inferred) | |
| FT-IR (KBr) | O-H Stretch (Phenol) | ~3450 cm⁻¹ (broad) | nih.gov |
| C=N Stretch (Thiazole) | ~1600-1625 cm⁻¹ | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the benzothiazole ring, the substituted phenol ring, and the ethoxy group. Based on data from the parent compound, 4-(1,3-benzothiazol-2-yl)phenol (B1266075), and considering the electronic effects of the ethoxy substituent, specific chemical shifts can be anticipated nih.gov. The protons on the benzothiazole moiety (H-4', H-5', H-6', H-7') would typically appear in the aromatic region (δ 7.0-8.5 ppm). The three protons on the 2-ethoxyphenol ring will exhibit splitting patterns influenced by their positions relative to the hydroxyl and ethoxy groups. The ethoxy group itself should produce a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. A broad singlet corresponding to the phenolic hydroxyl proton is also expected, the position of which can be concentration-dependent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures reported in the literature nih.govmdpi.com.
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Phenolic -OH | ~10.0 (s, broad) | - |
| Benzothiazole H-4' | ~8.12 (d) | ~122.0 |
| Benzothiazole H-5' | ~7.50 (t) | ~127.0 |
| Benzothiazole H-6' | ~7.40 (t) | ~125.5 |
| Benzothiazole H-7' | ~7.95 (d) | ~123.5 |
| Phenol H-3 | ~7.65 (d) | ~115.0 |
| Phenol H-5 | ~7.70 (dd) | ~123.0 |
| Phenol H-6 | ~7.00 (d) | ~116.0 |
| Ethoxy -OCH₂- | ~4.15 (q) | ~64.5 |
| Ethoxy -CH₃ | ~1.45 (t) | ~14.8 |
| Benzothiazole C-2' | - | ~168.0 |
| Benzothiazole C-3a' | - | ~153.0 |
| Benzothiazole C-7a' | - | ~135.0 |
| Phenol C-1 | - | ~148.0 |
| Phenol C-2 | - | ~149.0 |
| Phenol C-4 | - | ~122.5 |
Infrared (IR) and Mass Spectrometry (MS) Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring typically appears in the 1650-1550 cm⁻¹ region. Furthermore, C-O stretching bands for the aryl ether of the ethoxy group would be observed around 1250 cm⁻¹ and for the phenol around 1200 cm⁻¹. These predictions are consistent with spectral data available for similar benzothiazole structures mdpi.comresearchgate.net.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₃NO₂S), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 271.34. High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) from the ethoxy moiety, and cleavage of the bond between the phenolic ring and the benzothiazole group, yielding characteristic fragments. Analysis of the parent compound 4-(1,3-benzothiazol-2-yl)phenol shows a clear molecular ion peak and logical fragmentation, which serves as a model for the expected behavior of the ethoxy-substituted analogue nih.gov.
Table 2: Predicted Spectroscopic Data (IR and MS) for this compound
| Technique | Parameter | Predicted Value/Observation |
| IR | O-H Stretch (Phenol) | 3400-3200 cm⁻¹ (Broad) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | |
| Aliphatic C-H Stretch | ~2980-2850 cm⁻¹ | |
| C=N Stretch (Thiazole) | ~1615 cm⁻¹ | |
| C-O Stretch (Ether) | ~1250 cm⁻¹ | |
| MS | Molecular Formula | C₁₅H₁₃NO₂S |
| Molecular Weight | 271.07 g/mol | |
| [M]⁺ Peak | m/z 271 | |
| Major Fragments | [M-C₂H₅]⁺, fragments of benzothiazole and phenol rings |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid researchgate.net. While specific crystal data for this compound is not available, a detailed analysis can be inferred from the crystal structure of its isomer, 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol, and its parent compound, 4-(1,3-benzothiazol-2-yl)phenol nih.govnih.gov.
Molecular Conformation: The benzothiazole ring system is expected to be essentially planar. A key conformational feature would be the dihedral angle between the plane of the benzothiazole unit and the plane of the 2-ethoxyphenol ring. In the case of the 6-ethoxy isomer, this angle is reported to be a mere 4.8(5)° nih.gov. A similarly small angle is anticipated for the title compound, suggesting a nearly coplanar arrangement which facilitates π-electron delocalization across the molecule.
Table 3: Predicted Crystal Data and Structural Parameters for this compound Parameters are predicted based on the known crystal structure of the isomer 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol nih.gov.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.9 |
| b (Å) | ~9.6 |
| c (Å) | ~13.4 |
| β (°) ** | ~95 |
| Volume (ų) ** | ~1265 |
| Z | 4 |
| Key Intramolecular Bond | O-H···N hydrogen bond (S(6) motif) |
| Key Intermolecular Interactions | C-H···π interactions, π-π stacking |
| Dihedral Angle (Benzothiazole/Phenol) | ~5° |
Elucidation of Biological Activities and Molecular Mechanisms of 4 1,3 Benzothiazol 2 Yl 2 Ethoxyphenol
In Vitro and Ex Vivo Pharmacological Profiling
The pharmacological profile of 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol has been a subject of scientific investigation to elucidate its biological activities. In vitro studies have focused on its potential as both an antioxidant and an antimicrobial agent, providing insights into its radical scavenging capabilities and its efficacy against various pathogens.
Investigation of Antioxidant Potency and Radical Scavenging Activities
The antioxidant potential of this compound, also identified in studies as BTA-8, has been evaluated through established chemical assays that measure its ability to neutralize stable free radicals. derpharmachemica.comderpharmachemica.comresearchgate.net These assessments are crucial in determining the compound's capacity to counteract oxidative stress, a phenomenon implicated in various pathological conditions.
DPPH and ABTS Radical Scavenging Assays
The radical scavenging activity of this compound has been demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. derpharmachemica.comderpharmachemica.com In these tests, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH and ABTS radicals is measured, resulting in a color change that can be quantified spectrophotometrically.
Research findings indicate that this compound exhibits significant radical scavenging potential. derpharmachemica.com When compared to the standard antioxidant ascorbic acid, this benzothiazole (B30560) derivative showed comparable or superior activity in both DPPH and ABTS assays. derpharmachemica.com Specifically, in the ABTS assay, it was noted that this compound at concentrations of 60 µg/ml, 80 µg/ml, and 100 µg/ml demonstrated better antioxidant activity than ascorbic acid at concentrations of 40 µg/ml, 60 µg/ml, and 80 µg/ml, respectively. derpharmachemica.comderpharmachemica.com This suggests a potent capacity to neutralize the ABTS radical cation. The activity was generally found to be more pronounced in the ABTS assay compared to the DPPH assay, a common finding for many benzothiazole derivatives. derpharmachemica.comresearchgate.net
Comparative Antioxidant Activity of this compound (BTA-8)
| Assay | Compound Concentration | Standard | Standard Concentration | Relative Activity Finding | Reference |
|---|---|---|---|---|---|
| DPPH | Not Specified | Ascorbic Acid | Not Specified | Better or equal antioxidant activity | derpharmachemica.com |
| ABTS | 60 µg/ml | Ascorbic Acid | 40 µg/ml | Better antioxidant activity | derpharmachemica.comderpharmachemica.com |
| ABTS | 80 µg/ml | Ascorbic Acid | 60 µg/ml | Better antioxidant activity | derpharmachemica.comderpharmachemica.com |
| ABTS | 100 µg/ml | Ascorbic Acid | 80 µg/ml | Better antioxidant activity | derpharmachemica.comderpharmachemica.com |
Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) Assessments
As of the current literature reviewed, specific data from Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assessments for this compound are not available. While these assays are standard methods for evaluating the total antioxidant capacity of compounds, with FRAP measuring the reduction of ferric to ferrous ions and ORAC assessing the scavenging of peroxyl radicals, dedicated studies reporting these values for this particular compound have not been identified.
Antimicrobial Efficacy Against Bacterial and Fungal Strains
The benzothiazole scaffold is known to be a component of various molecules exhibiting antimicrobial properties. However, the specific efficacy of this compound against bacterial and fungal pathogens requires direct experimental evaluation.
Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
There is currently no specific data available in the scientific literature detailing the antibacterial activity of this compound against specific Gram-positive and Gram-negative pathogens. Studies that would provide quantitative measures such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values for this compound have not been found.
Assessment of Antifungal Activity Against Clinically Relevant Fungi
Detailed research findings from in vitro assays assessing the antifungal activity of this compound against clinically relevant fungi are not present in the currently available literature. Consequently, data tables of MIC or other efficacy measures for this specific compound against fungal strains cannot be provided.
Enzyme Inhibition Studies and Target Engagement
Inhibition of Key Enzymes (e.g., Gamma-Secretase, COX/LOX Isoforms, β-Glucuronidase)
Following a comprehensive review of scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound against gamma-secretase, cyclooxygenase (COX) isoforms, lipoxygenase (LOX) isoforms, or β-glucuronidase. While the broader class of benzothiazole derivatives has been explored for various enzyme inhibitory activities, data focusing solely on this compound is not available in the reviewed literature.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Consistent with the absence of primary inhibition data, no studies detailing the kinetic analysis of the interaction between this compound and the aforementioned enzymes (gamma-secretase, COX/LOX isoforms, β-glucuronidase) were found. Research into the mode of inhibition, such as competitive, non-competitive, or uncompetitive binding, and the determination of kinetic parameters like the inhibition constant (Ki), has not been reported for this specific compound.
Antiproliferative Activity in Cancer Cell Lines (excluding human clinical trials)
Assessment of Cell Growth Inhibition and Viability
There is a lack of published research specifically detailing the antiproliferative activity of this compound in cancer cell lines. Consequently, data on its effects on cell growth inhibition and viability, including IC50 values against various cancer cell lines, are not available. Although numerous studies have demonstrated the antiproliferative potential of other benzothiazole-containing compounds, this specific derivative remains uncharacterized in this regard.
Interactive Data Table: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Data Not Available | Data Not Available | Data Not Available |
Analysis of Cell Cycle Perturbations
No experimental data could be located that specifically investigates the effects of this compound on the cell cycle of cancer cell lines. Studies analyzing its potential to induce cell cycle arrest at specific phases (e.g., G1, S, G2/M) or to modulate the expression of cell cycle regulatory proteins have not been reported in the scientific literature.
Antitubercular Activity Against Mycobacterium Species
A thorough search of the scientific literature did not yield any studies on the antitubercular activity of this compound against Mycobacterium species. Therefore, there is no available data on its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis or other mycobacterial strains. While the benzothiazole scaffold is a known pharmacophore in some antitubercular agents, the efficacy of this particular derivative has not been documented.
Interactive Data Table: Antitubercular Activity of this compound
| Mycobacterium Species | Strain | MIC (µg/mL) |
| Data Not Available | Data Not Available | Data Not Available |
Antileishmanial Activity in Protozoan Models
There is currently no scientific literature available that has investigated or established the antileishmanial activity of this compound in any protozoan models. Although various other benzothiazole derivatives have been explored for their potential as antiprotozoal agents, the efficacy of this specific compound against Leishmania species or other protozoa has not been reported.
| Protozoan Model | Activity of this compound | Reference |
| Leishmania spp. (promastigote) | No data available | N/A |
| Leishmania spp. (amastigote) | No data available | N/A |
| Other protozoa | No data available | N/A |
Molecular Mechanisms of Action Investigations
Consistent with the absence of data on its biological activity, the molecular mechanisms through which this compound might exert any biological effects have not been elucidated.
There are no studies documenting the effects of this compound on any intracellular signaling pathways. Research into its potential to modulate kinases, phosphatases, or other signaling molecules has not been published.
Details regarding the interaction of this compound with specific cellular components or macromolecules are not available in the scientific literature. There is no information on its potential binding targets, such as proteins or nucleic acids.
There is no evidence from published studies to suggest that this compound can induce apoptotic pathways or elicit cellular stress responses. While other novel benzothiazole derivatives have been investigated for their pro-apoptotic effects in cancer cells, such research has not been extended to this particular compound. nih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Design of Analogues
Systematic Chemical Modification of the 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol Core
Systematic modification of the lead compound, this compound, is essential to probe the chemical space around this scaffold and to delineate the structural requirements for biological activity. Key areas for modification include the ethoxy group, the benzothiazole (B30560) ring system, and the phenolic hydroxyl group.
The ethoxy group at the 2-position of the phenol (B47542) ring is a prime target for modification to investigate the impact of steric bulk and electronics in this region. Altering the length and nature of this alkoxy group can significantly influence the compound's interaction with biological targets.
Research on related 2-alkoxy-substituted benzothiazole derivatives has shown that the size of the alkoxy group can be a critical determinant of activity. benthamscience.com For instance, a homologous series of analogues could be synthesized to explore the effect of varying the alkyl chain length. It is hypothesized that smaller groups like methoxy (B1213986) or larger, more lipophilic groups such as propoxy or butoxy could modulate the compound's binding affinity and membrane permeability.
Furthermore, the introduction of fluorine into the ethoxy group, creating analogues like 2-(2,2,2-trifluoroethoxy)phenol, is a common bioisosteric replacement in medicinal chemistry. This modification can alter the electronic properties and metabolic stability of the molecule without significantly changing its size. nih.gov The increased lipophilicity and metabolic resistance often associated with fluorination could lead to enhanced biological half-life. nih.gov
| Compound ID | Modification of Ethoxy Group | Hypothesized Biological Activity (IC50, µM) | Rationale for Activity Change |
|---|---|---|---|
| Parent | -OCH2CH3 | 10.0 | Baseline activity |
| 1a | -OCH3 | 15.2 | Reduced steric bulk may lead to weaker binding. |
| 1b | -OCH2CH2CH3 | 8.5 | Increased lipophilicity may enhance membrane permeability and target interaction. |
| 1c | -OCH(CH3)2 | 12.8 | Branched chain may introduce unfavorable steric hindrance. |
| 1d | -OCH2CF3 | 5.1 | Increased metabolic stability and altered electronics may improve potency. |
The benzothiazole ring is a privileged scaffold in medicinal chemistry, and its substitution can profoundly affect biological activity. benthamscience.com Literature on various benzothiazole derivatives indicates that substitutions at the C-5 and C-6 positions are particularly influential. ijper.org
Introducing electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃), or electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or nitro (-NO₂) can modulate the electronic distribution of the entire molecule. For example, the presence of a 5-fluoro or 6-methoxy group has been shown to enhance the anticancer activity in other series of 2-phenylbenzothiazoles. ijper.org The addition of such substituents can influence the pKa of the phenol, the planarity of the molecule, and its ability to participate in hydrogen bonding or other non-covalent interactions with a target protein.
| Compound ID | Substituent on Benzothiazole Ring | Hypothesized Biological Activity (IC50, µM) | Rationale for Activity Change |
|---|---|---|---|
| Parent | None | 10.0 | Baseline activity |
| 2a | 6-Fluoro | 7.3 | Electron-withdrawing nature may enhance binding affinity. |
| 2b | 6-Chloro | 6.8 | Lipophilic and electron-withdrawing character can improve potency. |
| 2c | 6-Methyl | 11.5 | Electron-donating group may slightly decrease activity. |
| 2d | 6-Nitro | 4.2 | Strong electron-withdrawing group can significantly enhance potency. |
Studies on other phenolic compounds have demonstrated that the location of the hydroxyl group significantly impacts their biological activities, such as antioxidant potential. mdpi.commdpi.com For instance, a hydroxyl group at the 4-position (para to the benzothiazole) might engage in different hydrogen bonding networks within a target's active site compared to the parent compound. The synthesis of these positional isomers is necessary to fully explore the SAR of the phenolic moiety. Additionally, bioisosteric replacement of the hydroxyl group with functionalities like an amino (-NH₂) or a sulfonamide (-SO₂NH₂) group could be explored to probe the importance of the hydrogen bond donating and accepting capabilities at this position.
| Compound ID | Modification of Phenolic Hydroxyl | Hypothesized Biological Activity (IC50, µM) | Rationale for Activity Change |
|---|---|---|---|
| Parent | 2-OH | 10.0 | Baseline activity |
| 3a | 3-OH | 25.5 | Altered hydrogen bonding capacity may lead to reduced activity. |
| 3b | 4-OH | 18.9 | Different spatial arrangement of the hydroxyl group may disrupt optimal binding. |
| 3c | 2-NH2 (Bioisostere) | 30.1 | Change in acidity and hydrogen bonding properties likely reduces activity. |
| 3d | 2-SO2NH2 (Bioisostere) | 45.7 | Significant change in electronic and steric properties may be detrimental to activity. |
Correlative Analysis of Structural Changes and Biological Activity Profiles
A comprehensive analysis of the data obtained from the systematic modifications would allow for the development of a robust SAR model. By correlating the observed changes in biological activity with the physicochemical properties of the modified analogues, key determinants of potency can be identified. For example, quantitative structure-activity relationship (QSAR) studies could be employed to model the relationship between parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (Taft parameters) with the measured biological activity.
This analysis would likely reveal that a balance of lipophilicity and electronic properties is crucial for optimal activity. For instance, while increasing the length of the alkoxy chain might enhance lipophilicity and thus membrane permeability, it could also introduce steric hindrance at the binding site, leading to a decrease in activity beyond a certain chain length. Similarly, the electronic nature of substituents on the benzothiazole ring would need to be fine-tuned to achieve the ideal electronic environment for target interaction.
Design Principles for Developing Advanced Benzothiazole-Based Chemical Probes and Leads
The insights gained from SAR studies on this compound and its analogues can be distilled into a set of design principles for the development of more advanced compounds. These principles would guide the optimization of this scaffold for use as a chemical probe to study biological pathways or as a lead compound for drug discovery.
Key design principles might include:
Optimization of the Alkoxy Group: The ethoxy group appears to be a favorable substituent, but small, metabolically stable alternatives like a trifluoroethoxy group could enhance potency and pharmacokinetic properties.
Strategic Substitution on the Benzothiazole Ring: The introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at the 6-position of the benzothiazole ring is a promising strategy to enhance biological activity.
Conservation of the Phenolic Hydroxyl Position: The 2-position of the phenolic hydroxyl group is likely critical for maintaining the specific interactions required for biological activity. Modifications at this position, including positional changes or bioisosteric replacements, are generally predicted to be detrimental.
Balancing Lipophilicity and Solubility: While some degree of lipophilicity is necessary for cell permeability, excessive lipophilicity can lead to poor solubility and off-target effects. Future designs should aim for a balanced logP value, potentially through the introduction of polar functional groups at strategic, non-critical positions.
By adhering to these principles, new generations of benzothiazole-based compounds can be rationally designed with a higher probability of exhibiting the desired biological profile.
Computational Chemistry and in Silico Drug Discovery Approaches for 4 1,3 Benzothiazol 2 Yl 2 Ethoxyphenol
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol, to a biological target, typically a protein or enzyme. researchgate.net The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to estimate the binding affinity for different poses of the ligand in the receptor's active site. tandfonline.com
Prediction of Binding Modes and Affinities with Biological Targets
For this compound, molecular docking simulations would be employed to predict how it fits into the binding pocket of various potential biological targets. Benzothiazole (B30560) derivatives have been investigated for a wide range of activities, including as anticancer, antimicrobial, and anti-inflammatory agents, by targeting specific enzymes or receptors. ijprajournal.comijpsr.com For instance, studies on other benzothiazole compounds have explored their binding to targets like cyclin-dependent kinase 2 (CDK2) and the p53-MDM2 complex. tandfonline.combenthamdirect.com
A typical molecular docking study would yield a binding affinity score, often expressed in kcal/mol, which indicates the strength of the interaction. A more negative score generally suggests a stronger binding. For example, in a study of novel benzothiazole derivatives targeting the p53-MDM2 protein, compounds showed significant glide scores, indicating strong binding potential. tandfonline.com Should this compound be docked against a hypothetical protein target, the results could be presented as follows:
Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR220, PHE19, TRP23 |
| Number of Hydrogen Bonds | 2 |
| Interacting Bond Types | Hydrogen, Hydrophobic |
This table is illustrative and not based on experimental data for the specific compound.
Characterization of Key Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
A critical output of molecular docking is the detailed visualization and characterization of the interactions between the ligand and the receptor. tandfonline.com For this compound, these interactions would likely involve:
Hydrogen Bonding: The phenol (B47542) group (-OH) and the nitrogen atom in the benzothiazole ring are potential hydrogen bond donors and acceptors, respectively. These could form hydrogen bonds with amino acid residues in the active site of a protein, such as serine or lysine. acs.org
Hydrophobic Interactions: The phenyl and benzothiazole rings are hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine. acs.org The ethoxy group also contributes to the molecule's hydrophobicity. scirp.org
Pi-Pi Stacking: The aromatic nature of the benzothiazole and phenol rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. tandfonline.com
In studies on other benzothiazole derivatives, these interactions have been shown to be crucial for stabilizing the ligand-receptor complex and are often correlated with biological activity. tandfonline.com
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting a wide range of molecular properties, including electronic structure, conformation, and spectroscopic data, from first principles. mdpi.com For this compound, DFT calculations would provide deep insights into its intrinsic chemical nature.
Electronic Structure Analysis and Frontier Molecular Orbitals
DFT calculations can determine the distribution of electrons within the molecule and the energies of the molecular orbitals. scirp.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com
For benzothiazole derivatives, the HOMO is often located on the electron-rich benzothiazole ring system, while the LUMO distribution can vary depending on the substituents. scirp.orgmdpi.com The analysis of these frontier orbitals helps in understanding charge transfer within the molecule. mdpi.com
Table 2: Illustrative Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value (Illustrative) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and not based on experimental data for the specific compound. Values are typical for similar structures. scirp.org
Conformation Analysis and Rotational Barriers
The 3D structure and flexibility of a molecule are critical for its interaction with biological targets. DFT can be used to perform a conformational analysis of this compound by calculating the potential energy surface as a function of the rotation around key single bonds. researchgate.net The primary bond for such an analysis would be the one connecting the phenol group to the benzothiazole ring. By rotating this bond and calculating the energy at each step, the most stable conformation (the one with the lowest energy) can be identified, along with the energy barriers for rotation. researchgate.net This information is valuable for understanding the molecule's shape and how it might adapt to fit into a receptor's binding site.
Prediction of Spectroscopic Properties
DFT calculations are also widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. scirp.org For this compound, DFT could predict:
Vibrational Frequencies (Infrared and Raman): The calculated vibrational spectra can be compared with experimental FT-IR and Raman spectra to aid in the structural characterization of the molecule. mdpi.com
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental NMR data. mdpi.com
Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax), which can be correlated with the experimental UV-Vis spectrum. worldscientific.com The primary electronic transitions in such molecules often involve HOMO to LUMO excitations. scirp.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of related compounds, QSAR models can identify the key structural features and physicochemical properties that govern their therapeutic effects.
For classes of compounds like benzothiazole derivatives, predictive QSAR models are developed to forecast their biological activity, such as their potential as enzyme inhibitors or cytotoxic agents. researchgate.netresearchgate.net The process begins with a dataset of benzothiazole compounds for which the biological activity has been experimentally measured. researchgate.net Using various computational methods, molecular descriptors are calculated for each compound in the series.
Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, creating an equation that links the descriptors to the observed activity. nih.gov For instance, QSAR models for benzothiazole derivatives have successfully predicted their antiproliferative activity against cancer cell lines. researchgate.netnih.gov The predictive power and robustness of these models are rigorously validated using statistical metrics like the leave-one-out cross-validation coefficient (Q²Loo) and the correlation coefficient (R²). researchgate.net Such models are instrumental in designing new, more potent derivatives of the this compound scaffold by predicting their activity before synthesis.
The efficacy of a compound is governed by a combination of its electronic, steric, and hydrophobic properties, which are quantified by physicochemical descriptors. In silico studies on benzothiazole derivatives have identified several key descriptors that influence their biological activity. mdpi.comresearchgate.net
Density Functional Theory (DFT) calculations are frequently employed to determine electronic properties. mdpi.comscirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com Studies on benzothiazole derivatives show that substituents on the phenyl ring can significantly alter this energy gap, thereby influencing activity. mdpi.comresearchgate.net
Other critical descriptors include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA): Predicts the transport properties of drugs.
Molecular Weight (MW): Influences diffusion and transport across biological barriers.
Electron Affinity and Ionization Potential: These reactivity descriptors are derived from HOMO and LUMO energies and help characterize the molecule's interaction potential. mdpi.com
These descriptors are fundamental inputs for building reliable QSAR models and understanding the structural requirements for the desired biological effect. mdpi.com
Table 1: Key Physicochemical Descriptors in QSAR Modeling of Benzothiazole Derivatives
| Descriptor Category | Specific Descriptor | Significance |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. mdpi.com |
| Dipole Moment | Relates to polarity and solubility. scirp.org | |
| Electron Affinity (A) | Describes the ability to accept an electron. mdpi.com | |
| Ionization Potential (I) | Represents the energy required to remove an electron. mdpi.com | |
| Topological/Structural | Topological Polar Surface Area (TPSA) | Influences membrane permeability and absorption. |
| Molecular Weight (MW) | Affects diffusion and bioavailability. | |
| Ring Descriptors (e.g., nR10) | Characterizes the cyclic structure of the molecule. mdpi.com | |
| Physicochemical | LogP (Partition Coefficient) | Measures lipophilicity, affecting ADME properties. nih.gov |
In Silico Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)
In silico ADME profiling predicts how a drug candidate will be processed by the body. This early assessment is critical to avoid failures in later stages of drug development due to poor pharmacokinetic properties. mdpi.commdpi.com
Oral absorption is a crucial factor for conveniently administered drugs. In silico models predict human intestinal absorption (HIA) based on physicochemical properties. mdpi.com For benzothiazole derivatives, compliance with Lipinski's and Veber's rules is often assessed to predict good oral bioavailability. nih.govnih.gov These rules consider properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.
Blood-brain barrier (BBB) permeability determines if a compound can enter the central nervous system (CNS). nih.gov This is desirable for neurological drugs but a safety concern for others. nih.govresearchgate.net In silico studies on a series of 4-(benzo[d]thiazol-2-yl) phenols, including this compound, have indicated a very low predicted ability to penetrate the BBB. nih.gov This suggests that the compound is likely to have a favorable safety profile concerning the CNS. nih.gov The prediction is often based on calculating the logBB value (logarithm of the brain/plasma concentration ratio). nih.govresearchgate.net
Table 2: Predicted ADME Properties for this compound and Related Derivatives
| Property | Prediction Method | Predicted Value/Outcome | Implication |
|---|---|---|---|
| Oral Absorption | Lipinski's & Veber's Rules | Compliance | Good potential for oral bioavailability. nih.govnih.gov |
| Caco-2 Permeability Models | Varies by specific derivative | Indicates intestinal absorption rate. nih.gov | |
| BBB Permeability | logBB Calculation | Very Low | Low risk of CNS side effects. nih.gov |
| P-gp Substrate | In silico classification | Non-substrate (predicted) | Less likely to be removed from the brain by efflux pumps. researchgate.net |
The metabolism of a drug, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, determines its half-life and potential for drug-drug interactions. mdpi.com In silico tools can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize a compound. mdpi.com They can also predict whether the compound is likely to inhibit these enzymes, which is a major cause of adverse drug reactions. mdpi.com
For benzothiazole-containing compounds, metabolic stability studies often focus on identifying "soft spots" in the molecule that are prone to enzymatic modification, such as benzylic hydroxylation. nih.gov By predicting these labile sites, medicinal chemists can modify the structure—for example, by introducing a chlorine atom or other blocking group—to enhance metabolic stability and improve bioavailability. nih.gov While specific metabolic data for this compound is not detailed, general models for arylpiperazines and related heterocycles suggest that the aromatic rings and alkyl substituents are common sites of metabolism. nih.gov
The final step in a drug's journey through the body is excretion. In silico models evaluate excretion pathways by considering the compound's physicochemical properties and its interactions with transport proteins. A compound's water solubility, often predicted from its structure, is a key factor in its renal clearance. Furthermore, transporters like P-glycoprotein (P-gp) can actively pump drugs out of cells and into bile or urine, affecting their elimination. researchgate.net In silico tools can predict whether a compound is a substrate or inhibitor of such transporters. For this compound and its analogs, a low predicted interaction with efflux pumps like P-gp, combined with its predicted absorption properties, contributes to a more complete in silico pharmacokinetic profile. researchgate.net
Future Research Trajectories and Broader Implications for 4 1,3 Benzothiazol 2 Yl 2 Ethoxyphenol
Exploration of Additional Biological Activities and Therapeutic Applications
The therapeutic potential of benzothiazole (B30560) derivatives is vast, spanning applications in oncology, infectious diseases, and neurology. mdpi.comhep.com.cn This broad bioactivity suggests that 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol could be a candidate for screening against a variety of diseases.
Future research should focus on a systematic evaluation of its bioactivity profile. High-throughput screening assays could unveil its potential as an anticancer, antimicrobial, anti-inflammatory, or neuroprotective agent. pcbiochemres.compcbiochemres.com Given that some benzothiazole derivatives act as enzyme inhibitors, investigating the effect of this compound on key enzymes involved in disease pathways, such as kinases and proteases, could be a fruitful avenue. mdpi.com The structural alerts within the molecule, including the benzothiazole ring and the substituted phenol (B47542), may confer specific binding properties that could be exploited for therapeutic benefit.
Table 1: Potential Therapeutic Areas for this compound Based on the Known Activities of Benzothiazole Derivatives
| Therapeutic Area | Rationale for Exploration |
| Oncology | Benzothiazole derivatives have shown promise as anticancer agents, with some progressing to clinical trials. researchgate.netfrontiersin.org |
| Infectious Diseases | The benzothiazole scaffold is present in compounds with antibacterial, antifungal, and antiviral properties. pcbiochemres.com |
| Inflammatory Disorders | Anti-inflammatory activity is a known characteristic of some benzothiazole-based compounds. pcbiochemres.com |
| Neurodegenerative Diseases | Certain derivatives have been investigated for their neuroprotective effects, relevant to conditions like Alzheimer's and Parkinson's disease. mdpi.com |
Development of Advanced Delivery Systems for Research Applications
The translation of a promising compound from the laboratory to preclinical studies often hinges on its physicochemical properties and the ability to deliver it effectively to the target site. For research applications, advanced delivery systems can enhance the solubility, stability, and bioavailability of this compound, enabling more accurate and reproducible experimental outcomes.
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising approach for the encapsulation of heterocyclic compounds. nih.gov Specifically, the development of chitosan-based nanoparticles has been explored for the delivery of benzothiazole derivatives, demonstrating potential for improved antibacterial effects. nih.govmdpi.com Future research could focus on formulating this compound into such nanosystems to facilitate its in vitro and in vivo evaluation. These formulations could be particularly useful for overcoming challenges associated with poor aqueous solubility, a common issue with small molecule drug candidates.
Integration with Systems Biology and Multi-Omics Data
Understanding the mechanism of action of a novel compound is a critical step in its development. Systems biology, coupled with multi-omics approaches, provides a powerful toolkit for elucidating the complex interactions between a small molecule and the biological system. nih.govresearchgate.net Instead of a single-target approach, these methods allow for a holistic view of the cellular response to a compound.
For this compound, a systems biology approach could involve treating cell lines with the compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses. nih.gov The resulting multi-omics data can be integrated to identify perturbed pathways, potential protein targets, and off-target effects. ahajournals.orgresearchgate.net This information is invaluable for hypothesis generation regarding the compound's mode of action and for identifying potential biomarkers of its activity. frontiersin.org Such an approach moves beyond simple phenotypic screening to provide a deeper mechanistic understanding, which is crucial for its further development.
Contribution of this compound to Chemical Biology Tool Development
Chemical biology relies on the use of small molecules to probe and manipulate biological systems. youtube.com The unique structural features of this compound make it an interesting candidate for development into a chemical probe. The benzothiazole moiety, for instance, is known to be a part of fluorescent dyes. nih.govnih.gov
Future research could explore the intrinsic fluorescent properties of this compound or its potential for modification to create a fluorescent probe. Such a probe could be used for bioimaging applications, allowing for the visualization of its localization within cells and its interaction with potential targets. nih.gov Furthermore, by attaching reactive groups or affinity tags, this compound could be converted into a tool for target identification and validation through techniques like activity-based protein profiling. The development of such tools would not only advance our understanding of the compound's own biology but also contribute to the broader field of chemical biology.
Q & A
Q. What is the most efficient synthetic route for 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation of 3-ethoxy-2-hydroxybenzaldehyde (0.6 mmol) and 2-aminobenzenethiol (0.6 mmol) at 180°C for 1 hour under solvent-free conditions. Reaction completion is monitored by TLC. The crude product is purified using an ethyl acetate-hexane (1:49) wash, yielding a colorless solid (91%). Crystallization from ethyl acetate-hexane (2:10) produces single crystals suitable for X-ray diffraction . Optimization includes adjusting stoichiometry, heating duration, and solvent ratios to improve yield and purity.
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons and substituent environments (e.g., ethoxy and hydroxyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Single-crystal analysis provides bond lengths, angles, and packing arrangements. Refinement parameters (e.g., Uiso values for H atoms) validate geometry .
Q. How is purity assessed during synthesis, and what solvents are recommended for recrystallization?
Purity is monitored via TLC (ethyl acetate-hexane mobile phase). Recrystallization in ethyl acetate-hexane (2:10) removes impurities, with slow evaporation at room temperature yielding high-quality crystals . HPLC with UV detection (e.g., C18 column, acetonitrile-water gradient) quantifies purity for advanced applications .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity in complex aromatic regions .
- Batch Variation Analysis : Adjust reaction conditions (e.g., inert atmosphere, reduced heating time) to minimize side products.
- HPLC-PDA : Detects trace impurities (e.g., unreacted starting materials or oxidation byproducts) .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., ethanol-hexane, DCM-pentane) to optimize crystal growth.
- Temperature Gradients : Slow cooling from saturated solutions enhances lattice formation.
- Seeding : Introduce microcrystals from prior batches to induce nucleation .
Q. How can biological activity assays be designed for this compound?
- Antimicrobial Screening : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Pair assays with molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., DNA gyrase) or apoptotic targets .
Q. What computational methods predict the compound’s reactivity and interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects and protein-ligand binding stability (e.g., GROMACS/AMBER) .
- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with biological activity using regression analysis .
Methodological Considerations
- Synthetic Reproducibility : Use anhydrous conditions and standardized reagents to minimize batch variability .
- Data Validation : Cross-reference spectral data with published benchmarks (e.g., PubChem, crystallographic databases) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, ensuring proper disposal of hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
